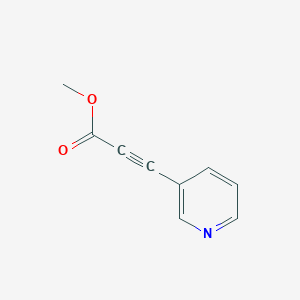

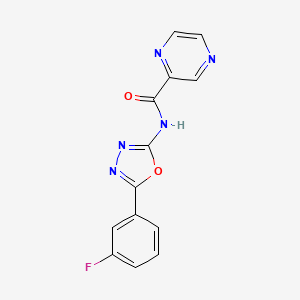

![molecular formula C9H9ClN2S B2569109 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine CAS No. 1989671-36-4](/img/structure/B2569109.png)

7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine” is a chemical compound with the molecular formula C9H9ClN2S . It is a derivative of imidazo[1,5-a]pyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of “7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine” can be represented by the InChI code: 1S/C9H10N2S/c1-2-12-9-10-7-8-5-3-4-6-11(8)9/h3-7H,2H2,1H3 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .科学的研究の応用

Synthesis and Chemical Modifications

- Metal-Free Methylsulfanylation : A study describes the regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines, presenting a simple approach for C–S bond construction, which might be relevant for derivatives of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine (Chen et al., 2017).

- Copper-Catalyzed Synthesis : Another study highlights the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines, employing ethyl tertiary amines as carbon sources, indicating a pathway for functionalizing imidazo[1,5-a]pyridine derivatives (Rao et al., 2017).

Potential Applications in Materials Science

- Fluorescent Probes for Mercury Ion : Research on the reaction of β-lactam carbenes with 2-pyridyl isonitriles has led to the development of imidazo[1,2-a]pyridine derivatives that serve as efficient fluorescent probes for mercury ions, suggesting a potential application in environmental monitoring (Shao et al., 2011).

Application in Organic Synthesis

- One-Pot Synthesis Techniques : A notable advancement is the one-pot synthesis of imidazo[1,5-a]pyridines from carboxylic acid and 2-methylaminopyridines, which allows for the introduction of various substituents, streamlining the synthesis process for these compounds (Crawforth & Paoletti, 2009).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : Imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic conditions, indicating potential applications of similar compounds in protecting metals from corrosion (Saady et al., 2021).

作用機序

While the specific mechanism of action for “7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

将来の方向性

Imidazo[1,5-a]pyridine and its derivatives have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues have shown significant activity against MDR-TB and XDR-TB . This suggests that “7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine” and similar compounds may have potential future applications in drug development .

特性

IUPAC Name |

7-chloro-3-ethylsulfanylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-2-13-9-11-6-8-5-7(10)3-4-12(8)9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELVOKAJEVAWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C2N1C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

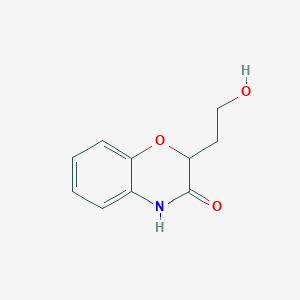

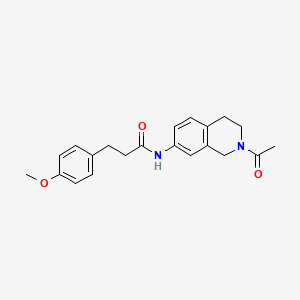

![3-(5-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2569035.png)

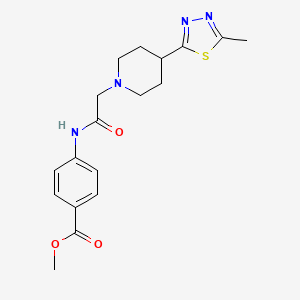

![methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B2569038.png)

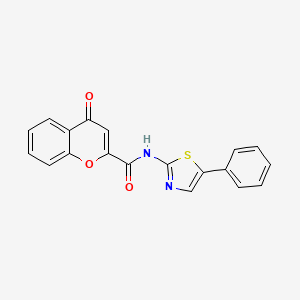

![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2569043.png)

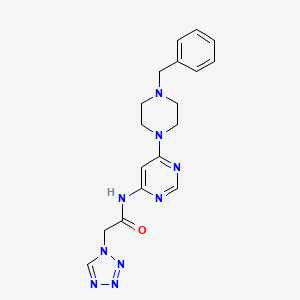

![3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2569048.png)

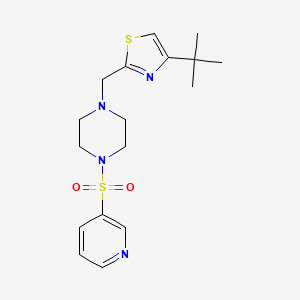

![N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2569049.png)